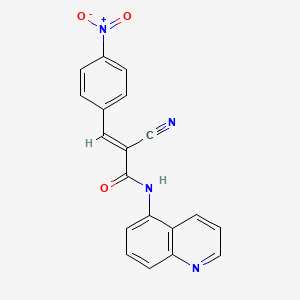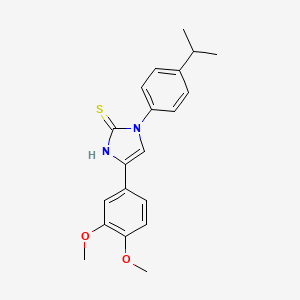
4-(3,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione, also known as DIT, is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields such as pharmacology, medicine, and materials science.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has shown potential in antimicrobial and anti-proliferative activities. It's been synthesized along with N-Mannich bases and evaluated for inhibitory activity against bacteria and fungi like Candida albicans. Some derivatives displayed broad-spectrum antibacterial activities, while others showed potent activity against specific Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was evaluated against various cancer cell lines, demonstrating promising activity against prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Antioxidant Mimics and Reactive Oxygen Species Scavenging
Thione-based nickel(II) complexes have been synthesized, including compounds with 1-(2-isopropylphenyl)-1H-imidazole-2(3H)-thione. These complexes were found to exhibit promising superoxide dismutase biomimetic catalytic activities, serving as functional mimic enzymes for detoxification of superoxide radicals. This indicates potential antioxidant applications (Ibrahim et al., 2017).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives, including imidazole-2(3H)-thione variants, have been investigated as corrosion inhibitors for carbon steel in acidic media. These compounds act as mixed-type inhibitors and their adsorption on metal surfaces follows the Langmuir adsorption isotherm. This suggests their potential use in protecting metals from corrosion (Duran, Yurttaş, & Duran, 2021).
Luminescence Sensing
Lanthanide metal-organic frameworks containing dimethylphenyl imidazole dicarboxylate, including derivatives of imidazole-2(3H)-thione, have been synthesized and demonstrated selective sensitivity to benzaldehyde-based derivatives. These complexes show potential as fluorescence sensors for chemicals, highlighting their application in sensing technologies (Shi et al., 2015).
Catalytic and Structural Applications
Various studies have explored the structural and catalytic properties of imidazole-2(3H)-thione derivatives. For instance, copper(I) halide complexes with triphenylphosphane and heterocyclic thione ligands, including imidazole-2-thiones, have been synthesized and characterized, providing insights into their potential applications in catalysis and materials science (Aslanidis et al., 2002).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13(2)14-5-8-16(9-6-14)22-12-17(21-20(22)25)15-7-10-18(23-3)19(11-15)24-4/h5-13H,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYHPYWIKAGYMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)
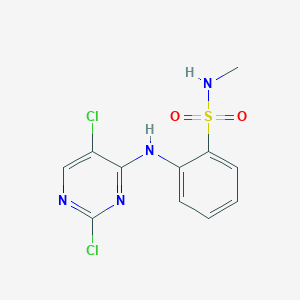

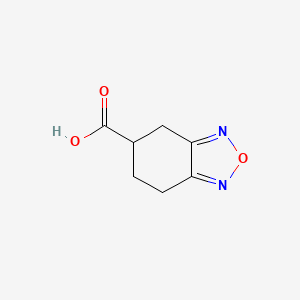
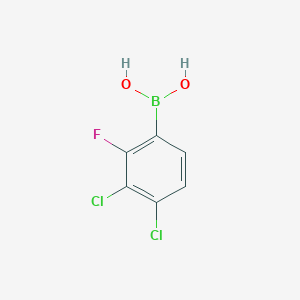
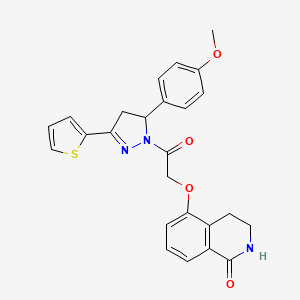
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2371513.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)
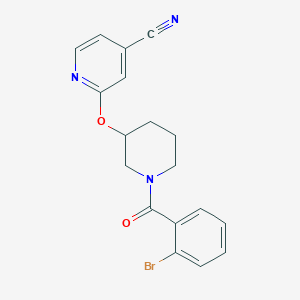
![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)
![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)
